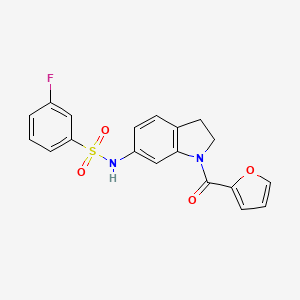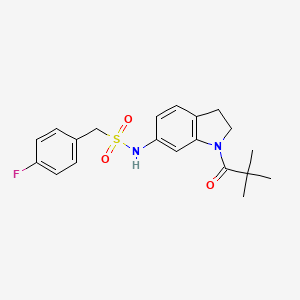
1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide
説明
1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide, also known as FIPI, is a synthetic compound that has been gaining attention in the scientific community for its potential applications in research. FIPI belongs to the class of sulfonamide compounds and has been shown to have promising effects on various biochemical and physiological processes.
作用機序
1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide exerts its effects on PLD by binding to a specific site on the enzyme called the catalytic domain. This binding site is located near the active site of the enzyme and interferes with its ability to interact with its substrate, PC. As a result, the production of PA is reduced, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide has been shown to have various biochemical and physiological effects. In addition to its effects on PLD activity, 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide has been shown to inhibit the activity of other enzymes such as phospholipase C (PLC) and sphingosine kinase (SphK). These enzymes are involved in the production of other signaling molecules such as inositol triphosphate (IP3) and sphingosine-1-phosphate (S1P), respectively. By inhibiting these enzymes, 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide can modulate the levels of these signaling molecules and affect various cellular processes.
実験室実験の利点と制限
1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide has several advantages as a research tool. It is a specific inhibitor of PLD and does not affect the activity of other enzymes such as phospholipase A2 (PLA2) or phospholipase B (PLB). It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use. 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide is a synthetic compound and may have off-target effects that are not yet fully understood. Additionally, its effects may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide. One area of interest is in the study of its effects on cancer cells. PA has been shown to be involved in the development and progression of various types of cancer, and 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide may have potential as an anti-cancer agent. Another area of interest is in the study of its effects on neuronal cells. PA has been shown to be involved in the regulation of synaptic plasticity, and 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide may have potential as a treatment for neurological disorders such as Alzheimer's disease. Finally, further research is needed to fully understand the off-target effects of 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide and its potential as a research tool in other areas of biology.
Conclusion
In conclusion, 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide is a promising compound for scientific research. Its specific inhibition of PLD and its effects on various signaling pathways make it a valuable tool for studying cellular processes. Further research is needed to fully understand its potential as a therapeutic agent and its off-target effects.
科学的研究の応用
1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide has been shown to have a wide range of applications in scientific research. One of the main areas of interest is in the study of phospholipid signaling pathways. 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide has been shown to inhibit the activity of phospholipase D (PLD), an enzyme involved in the production of phosphatidic acid (PA) from phosphatidylcholine (PC). PA is an important signaling molecule that regulates various cellular processes such as cell proliferation, migration, and survival. By inhibiting PLD activity, 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide can modulate the levels of PA and affect these cellular processes.
特性
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-20(2,3)19(24)23-11-10-15-6-9-17(12-18(15)23)22-27(25,26)13-14-4-7-16(21)8-5-14/h4-9,12,22H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZONAVWWQZEQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400308.png)
![4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3400314.png)
![(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B3400320.png)
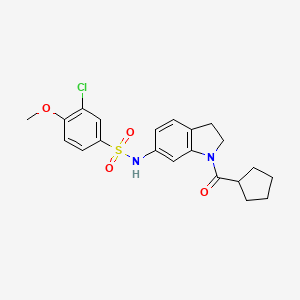
![N-(3-chloro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400342.png)
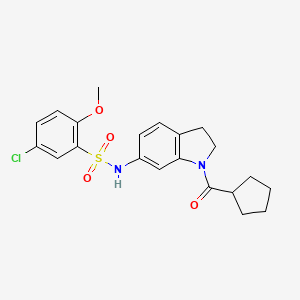
![N-(5-chloro-2-methoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400349.png)
![N-(2,4-difluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400352.png)
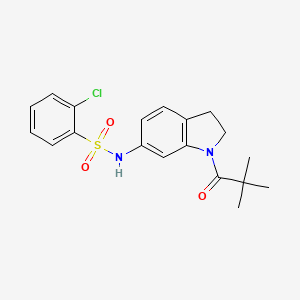

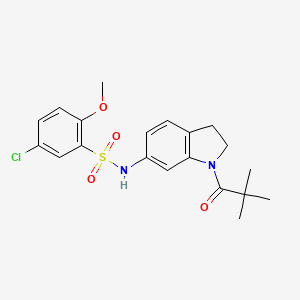

![7-[(3-chlorobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3400399.png)
